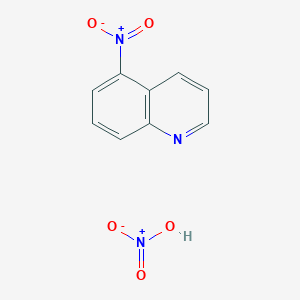

5-Nitroquinoline nitrate

Description

Significance of Nitrated Quinoline (B57606) Derivatives in Synthetic Chemistry

Nitrated quinoline derivatives are a cornerstone in synthetic organic chemistry, primarily owing to the versatile reactivity of the nitro group. The fusion of a pyridine (B92270) and a benzene (B151609) ring to form the quinoline scaffold results in a unique electronic structure that, when further functionalized with a nitro group, opens up a plethora of synthetic possibilities. researchgate.net These compounds are crucial intermediates in the production of a wide array of valuable organic molecules, including pharmaceuticals, agrochemicals, dyes, and materials. researchgate.netuou.ac.in

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline ring, facilitating various chemical transformations. nih.gov It can act as an activating group, enabling nucleophilic substitution reactions that would otherwise be difficult to achieve. nih.gov Furthermore, the nitro group can be readily converted into other functional groups, such as amines, which are pivotal for building molecular complexity. This transformation is a gateway to constructing diverse compound libraries for medicinal chemistry. nih.gov The nitration of quinoline itself is a fundamental process that typically yields a mixture of isomers, primarily 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uou.ac.ingoogle.com The development of selective nitration methods and efficient separation techniques for these isomers is a significant area of research, as the position of the nitro group dictates the subsequent chemical behavior and the properties of the final products. researchgate.netgoogle.comacs.org

Overview of Research Trajectories for 5-Nitroquinoline Nitrate (B79036)

Research specifically concerning 5-Nitroquinoline nitrate often revolves around its formation and utility as a strategic intermediate. The nitration of quinoline using a mixture of nitric and sulfuric acids is a common method to produce 5-nitroquinoline. google.com A historical method for separating the resulting 5- and 8-nitroquinoline isomers involves dissolving the mixture in dilute nitric acid, which causes the selective precipitation of 5-nitroquinoline as its nitrate salt. google.com This process underscores the direct relevance of this compound in obtaining the pure 5-nitro isomer for further synthetic applications.

Current research extends to the use of 5-nitroquinoline in coordination chemistry, where it acts as a ligand to form metal complexes. In some instances, nitrate ions from the starting materials, like silver nitrate, are incorporated into the final structure as counter-ions or even as coordinating ligands. researchgate.net For example, silver(I) complexes containing 5-nitroquinoline have been synthesized and structurally characterized. researchgate.netmdpi.com These studies investigate the supramolecular architecture and the role of intermolecular interactions, which can be influenced by the presence of nitrate anions. researchgate.netmdpi.com

Furthermore, the 5-nitroquinoline scaffold is a building block for novel compounds with potential applications in materials science and medicinal chemistry. bohrium.commdpi.com For instance, new quinoline nitrate derivatives have been synthesized and evaluated for their potential anticancer activities. bohrium.comnih.gov These studies often involve multi-step synthetic pathways where the 5-nitroquinoline core is modified to introduce other functionalities alongside a nitrate group, aiming to correlate the molecular structure with biological activity. bohrium.comnih.gov The investigation of the physicochemical properties, including spectroscopic and structural characterization of 5-nitroquinoline and its derivatives, provides fundamental data that underpins these research efforts. nih.gov

Physicochemical Properties of 5-Nitroquinoline

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-nitroquinoline | nih.gov |

| Molecular Formula | C₉H₆N₂O₂ | nih.govbiosynth.com |

| Molecular Weight | 174.16 g/mol | nih.govbiosynth.com |

| Melting Point | 71-73 °C | chemicalbook.com |

| Appearance | White to light yellow crystal powder | chemicalbook.com |

| CAS Number | 607-34-1 | nih.govchemicalbook.com |

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Linear Formula | C₉H₇N₃O₅ | sigmaaldrich.com |

| Molecular Weight | 237.173 | sigmaaldrich.com |

| CAS Number | 38632-50-7 | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

nitric acid;5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.HNO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKCWVBGEZSEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-].[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40638447 | |

| Record name | Nitric acid--5-nitroquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-50-7 | |

| Record name | NSC163931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid--5-nitroquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isolation Strategies for 5 Nitroquinoline Nitrate

Direct Nitration of Quinoline (B57606) and Isomeric Product Distribution

The direct nitration of quinoline is a fundamental method for introducing a nitro group onto the heterocyclic scaffold. This electrophilic aromatic substitution reaction typically yields a mixture of isomeric products, primarily the 5-nitro and 8-nitro derivatives. The distribution of these isomers is highly dependent on the reaction conditions and the nature of the nitrating agent employed.

Conventional Nitration Procedures and Regioselectivity

Conventional nitration of quinoline is most often carried out using a mixture of concentrated nitric acid and sulfuric acid. In these strongly acidic conditions, the quinoline molecule is protonated at the ring nitrogen, forming the quinolinium ion. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, the electrophilic substitution occurs on the benzene (B151609) ring.

The regioselectivity of the reaction, which dictates the position of the incoming nitro group, is governed by the electronic effects within the quinolinium ion. The nitration predominantly yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com The ratio of these two isomers can be influenced by the reaction temperature and the specific composition of the acid mixture. Quantitative studies have been conducted to measure the isomer proportions and relative rates of nitration. rushim.ru The preference for attack at the 5- and 8-positions is consistent with theoretical models of electrophilic aromatic substitution on the quinoline ring system under acidic conditions. researchgate.net

Table 1: Isomeric Product Distribution in Conventional Quinoline Nitration

| Product Isomer | Typical Distribution |

|---|---|

| 5-Nitroquinoline | Major Product |

| 8-Nitroquinoline | Major Product |

Note: The exact ratio of 5- to 8-nitroquinoline can vary based on specific reaction parameters.

Alternative Nitration Reagents and Conditions

To overcome the harshness and selectivity issues of mixed-acid nitration, various alternative reagents and conditions have been explored. These modern methods can offer improved regioselectivity, milder reaction conditions, and compatibility with a broader range of functional groups. sci-hub.seethz.ch

Alternative nitrating systems include:

Tert-butyl nitrite (B80452) (TBN): This reagent can serve as a nitro source under metal-free conditions, often proceeding through a radical pathway. rsc.orgrsc.orgacs.org It has been used for the regioselective nitration of quinoline N-oxides. rsc.orgrsc.org

Metal Nitrates: Reagents such as zinc(II) nitrate (B79036), copper nitrate, and silver nitrate have been used, sometimes in conjunction with catalysts, to achieve nitration. sci-hub.seresearchgate.net For instance, a zinc-catalyzed dinitration of a quinoline derivative has been reported. sci-hub.se

Dinitrogen Pentoxide (N₂O₅): This powerful nitrating agent can be used in solvents like sulfur dioxide for the nitration of pyridines and quinolines. acs.org

N-Nitrosaccharin: A bench-stable and recyclable nitrating reagent that acts as a controllable source of the nitronium ion, allowing for the nitration of arenes and heteroarenes under mild, acid-free conditions. ethz.ch

Benzoyl Nitrate: Formed from benzoyl chloride and silver nitrate, this reagent has been used for the nitration of related aromatic compounds. rushim.ru

Selective Preparation and Derivatization of 5-Nitroquinoline Precursors

An alternative to direct nitration is the synthesis of a substituted quinoline that can be selectively converted into 5-nitroquinoline. This strategy involves either building the quinoline scaffold with a directing group already in place or performing a targeted chemical transformation on a suitable precursor.

Synthesis of Substituted Quinoline Scaffolds

The construction of specifically substituted quinolines provides a powerful route to control the position of subsequent nitration or to introduce a group that can be chemically converted to a nitro group. Several classical and modern synthetic methods are employed for this purpose.

Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a versatile route to substituted quinolines. researchgate.net Microwave irradiation has been used to facilitate this reaction. researchgate.net

Skraup Synthesis: This reaction produces quinolines from anilines, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The Skraup synthesis using m-toluidine, for example, produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. semanticscholar.org This mixture can then be subjected to nitration. semanticscholar.org

Synthesis from Halogenated Quinolines: Bromoquinolines and chloroquinolines are common precursors. researchgate.netresearchgate.net For instance, 6-bromoquinoline (B19933) can be synthesized and subsequently nitrated. researchgate.netarkat-usa.org The halogen atom influences the regioselectivity of the nitration and can be removed in a later step if desired.

Targeted Nitrosation and Oxidation Routes

A two-step approach involving nitrosation followed by oxidation offers a selective method for introducing a nitro group at a specific position. This is particularly effective for activated quinoline systems.

An efficient method for preparing 8-hydroxy-5-nitroquinoline involves the initial nitrosation of 8-hydroxyquinoline (B1678124) to form 8-hydroxy-5-nitrosoquinoline. researchgate.netpw.edu.pl This intermediate is then oxidized, typically using nitric acid, to yield the final 5-nitro product. researchgate.netpw.edu.plajrconline.org The conditions for both the nitrosation and oxidation steps can be optimized to maximize yield. researchgate.net This strategy leverages the activating effect of the hydroxyl group to direct the initial electrophilic attack of the nitroso group to the desired C-5 position. While this specific example yields a hydroxylated derivative, the principle demonstrates a viable alternative pathway to direct nitration for achieving C-5 functionalization.

Table 2: Two-Step Synthesis of 8-Hydroxy-5-nitroquinoline

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrosation | 8-Hydroxyquinoline, Sodium Nitrite, Acid | 8-Hydroxy-5-nitrosoquinoline |

Crystallization and Separation Techniques for 5-Nitroquinoline Nitrate

Following the direct nitration of quinoline, the primary challenge is the separation of the resulting 5-nitroquinoline and 8-nitroquinoline isomers. google.com Selective crystallization is a highly effective technique for isolating the 5-nitroquinoline isomer, often as its nitrate salt.

A historical and effective method involves dissolving the crude mixture of nitro isomers in a large volume of dilute nitric acid. google.com Upon cooling this solution, the 5-nitroquinoline isomer selectively precipitates as its nitrate salt, allowing for its separation from the 8-nitroquinoline, which remains in solution. google.com This separation is based on the differential solubility of the nitrate salts of the two isomers under these specific conditions.

A related, patented method enhances the selectivity of separation by using wet dimethylformamide (DMF) as the solvent. google.com In this process, the mixture of nitroquinoline hydrohalide salts is dissolved in DMF containing a small amount of water (0.5% to 10%). google.com Upon heating to form a solution (e.g., 95°C-100°C) and subsequent cooling to room temperature (e.g., 25°C), the 5-nitroquinoline hydrohalide selectively crystallizes in high purity (e.g., >99%). google.com While this specific patent focuses on the hydrohalide salts, it underscores the principle of using selective salt formation and crystallization in a specific solvent system to achieve efficient isomer separation. The purified salt can then be neutralized to afford the free base, 5-nitroquinoline. The remaining filtrate, enriched in the 8-nitroquinoline isomer, can be further processed to isolate that compound, for instance by crystallization from a different solvent like isopropyl alcohol. google.com

Isomer Separation via Selective Nitrate Salt Formation

The nitration of quinoline using a combination of nitric acid and sulfuric acid results in a mixture of nitroquinoline isomers. google.com To isolate the 5-nitro-isomer, a method exploiting the differential solubility of the isomers' nitrate salts can be employed.

Early research dating back to 1892 demonstrated that by dissolving the crude mixture of nitroquinoline products in a substantial volume of very dilute nitric acid, the 5-nitroquinoline isomer can be selectively precipitated as its nitrate salt upon cooling. google.com This selective separation occurs because the nitrate salt of 5-nitroquinoline is less soluble in the acidic aqueous medium compared to the nitrate salt of the 8-nitroquinoline isomer under these specific conditions. This classical method provides a direct pathway to enrich the 5-nitro-isomer from the reaction mixture. google.com

An analogous, more recent process has been developed for the separation of the hydrohalide salts of these isomers, which further illustrates the principle of selective crystallization. google.com In this process, the mixture of isomer hydrohalides is treated with a specific solvent system to selectively crystallize the 5-nitroquinoline salt. google.com

Table 1: Isomer Separation Data for Nitroquinoline Salts (Data below is for the analogous hydrohalide salt separation process, illustrating the principle of selective crystallization)

| Parameter | Value/Condition | Outcome | Purity of Isolate | Reference |

| Starting Material | Mixture of 5- and 8-nitroquinoline hydrochlorides | - | - | google.com |

| Solvent System | Wet Dimethylformamide (DMF) (0.5% water) | Slurry heated to dissolution (95°C-100°C) | - | google.com |

| Crystallization | Solution cooled to 25°C | Crystallization of a cream-colored solid begins at 85°C-95°C | 99.0% 5-nitroquinoline hydrochloride | google.com |

| Isomer in Filtrate | 8-nitroquinoline hydrochloride | Remains in solution | - | google.com |

Purification Methodologies for Crystalline Forms

The purification of the isolated 5-nitroquinoline salt is achieved through recrystallization, a technique that refines the crude product to a high degree of purity. google.com The process involves dissolving the solid in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize out, leaving impurities behind in the solution. google.comwipo.int

For the analogous hydrochloride salt, a detailed purification procedure involves creating a slurry of the crude isomer hydrohalide mixture in wet dimethylformamide (DMF). google.comwipo.int This slurry is heated to between 95°C and 100°C to ensure complete dissolution of the solids. google.com The resulting solution is then cooled slowly to ambient temperature (approximately 25°C). google.com

Crystallization of the 5-nitroquinoline salt typically commences when the solution cools to a temperature range of 75°C to 80°C. google.com The slow cooling process allows for the formation of well-defined crystals of the purified product. Once crystallization is complete, the solid is collected by filtration. google.com To remove any remaining soluble impurities, the collected crystalline solid is washed with a solvent in which the desired product is poorly soluble, such as ethyl acetate. google.com This process can yield 5-nitroquinoline hydrochloride with a purity exceeding 99%. google.com

Table 2: Purification Parameters for Crystalline 5-Nitroquinoline Salt (Data based on the analogous hydrochloride salt purification)

| Step | Parameter | Temperature | Solvent | Result | Reference |

| 1. Dissolution | Heating Slurry | 95°C - 100°C | Wet DMF | Clear Solution Formed | google.com |

| 2. Crystallization | Cooling Solution | Cooled to 25°C | Wet DMF | Precipitate begins forming at 75°C - 80°C | google.com |

| 3. Collection | Filtration | 25°C | - | Solid collected | google.com |

| 4. Washing | Post-Filtration | Ambient | Ethyl Acetate | Removal of residual impurities | google.com |

| Final Product | - | - | - | 99.8% pure 5-nitroquinoline hydrochloride | google.com |

Advanced Spectroscopic Characterization of 5 Nitroquinoline Nitrate

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 5-Nitroquinoline (B147367) nitrate (B79036) is characterized by a series of absorption bands that correspond to the fundamental vibrational modes of the molecule. The protonation of the quinoline (B57606) nitrogen to form the quinolinium cation, along with the presence of the nitrate ion, significantly influences the observed spectrum compared to neutral 5-nitroquinoline.

Key vibrational modes include the stretching and bending of the C-H, C=C, C=N, and C-N bonds within the quinolinium ring, as well as the characteristic vibrations of the nitro group and the nitrate ion. The N-O stretching vibrations of the nitro group are particularly informative. Theoretical calculations on related molecules like 5-nitroisoquinoline (B18046) suggest that the asymmetric and symmetric stretching vibrations of the NO2 group are strong infrared absorbers. psgcas.ac.in

The nitrate ion (NO₃⁻), belonging to the D₃h point group, exhibits characteristic absorption bands. The most intense of these is the asymmetric stretching vibration (ν₃), typically observed in the 1350-1410 cm⁻¹ region. nih.gov Other expected bands for the nitrate ion include the out-of-plane bend (ν₂) around 830 cm⁻¹ and the symmetric stretch (ν₁), which is often infrared inactive but can appear as a weak band around 1050 cm⁻¹ if the symmetry is lowered. nih.govelectronicsandbooks.com

Table 1: Postulated FTIR Vibrational Assignments for 5-Nitroquinoline Nitrate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1620 - 1580 | C=C and C=N ring stretching |

| ~1550 - 1520 | Asymmetric NO₂ stretching |

| ~1385 | Asymmetric NO₃⁻ stretching (ν₃) |

| ~1350 - 1320 | Symmetric NO₂ stretching |

| ~1050 | Symmetric NO₃⁻ stretching (ν₁) (weak) |

| ~830 | NO₃⁻ out-of-plane bending (ν₂) |

Note: The exact positions of the quinolinium ring vibrations can be shifted due to protonation and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FTIR data, the FT-Raman spectrum of this compound provides information on the non-polar vibrations within the molecule. The quinoline ring system, with its delocalized π-electron system, gives rise to strong Raman scattering signals.

The symmetric stretching vibration of the nitro group, which is often weaker in the FTIR spectrum, typically shows a strong intensity in the Raman spectrum. For related nitro-substituted aromatic compounds, this band is a prominent feature. nih.gov Similarly, the symmetric stretching vibration of the nitrate ion (ν₁) around 1050 cm⁻¹ is expected to be a very strong and sharp band in the Raman spectrum, which is a key characteristic for the identification of nitrate salts. ornl.gov

The C-H stretching vibrations of the aromatic rings are also readily observed in the FT-Raman spectrum, typically in the 3000-3100 cm⁻¹ region. The ring breathing modes of the quinolinium core are expected to be strong and are sensitive to substitution patterns.

Table 2: Anticipated FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1620 - 1580 | C=C and C=N ring stretching |

| ~1350 - 1320 | Symmetric NO₂ stretching (strong) |

| ~1050 | Symmetric NO₃⁻ stretching (ν₁) (very strong) |

| ~1000 | Quinolinium ring breathing mode |

Note: These assignments are based on the expected vibrational modes for the components of the molecule. Experimental verification is necessary for precise assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, both proton and multinuclear NMR approaches provide critical structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound will display signals corresponding to the protons of the 5-nitroquinolinium cation. Due to the protonation of the quinoline nitrogen and the electron-withdrawing nature of the nitro group, the aromatic protons are expected to be significantly deshielded and resonate at downfield chemical shifts. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the 5-Nitroquinolinium Cation

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | > 9.0 | dd |

| H-3 | > 7.8 | dd |

| H-4 | > 8.5 | dd |

| H-6 | > 8.0 | d |

| H-7 | > 7.9 | t |

Note: These are estimated chemical shifts relative to a standard like TMS. The actual values will depend on the solvent and concentration. The presence of a labile N-H proton might also be observable, likely as a broad signal at a very downfield chemical shift.

Multinuclear NMR Approaches

Multinuclear NMR, including ¹³C and ¹⁵N NMR, offers deeper insights into the molecular framework of this compound.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy can provide direct information about the two nitrogen environments in the molecule: the protonated nitrogen of the quinolinium ring and the nitrogen of the nitro group. The chemical shift of the quinolinium nitrogen is expected to be in the range typical for protonated aromatic nitrogen heterocycles. tsijournals.com The nitro group nitrogen will have a characteristic chemical shift in a different region of the spectrum. libretexts.org Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments often require specialized techniques or isotopic enrichment. nih.gov

Mass Spectrometric Elucidation

Mass spectrometry of this compound, likely performed using a soft ionization technique such as electrospray ionization (ESI), would be expected to show a prominent signal for the 5-nitroquinolinium cation at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₇N₂O₂⁺). The nitrate counter-ion would not typically be observed in the positive ion mode.

The fragmentation pattern of the 5-nitroquinolinium cation upon collision-induced dissociation (CID) would provide valuable structural confirmation. The fragmentation is expected to be characteristic of nitroaromatic compounds. nih.govnih.gov Common fragmentation pathways for protonated nitroaromatic compounds include the loss of neutral molecules such as NO, NO₂, and H₂O (if a proton is transferred to the nitro group). nih.govresearchgate.net

A plausible fragmentation pathway for the 5-nitroquinolinium cation (m/z 175) could involve:

Loss of NO• (30 Da): [M+H - NO]⁺ → m/z 145

Loss of NO₂• (46 Da): [M+H - NO₂]⁺ → m/z 129

Loss of H₂O (18 Da) followed by CO (28 Da): This pathway may be less prominent but is possible in some nitroaromatic systems.

The fragmentation of the quinoline ring itself, such as the loss of HCN, might also be observed after the initial loss from the nitro group.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Positive Ion Mode)

| m/z | Proposed Fragment Ion |

|---|---|

| 175 | [C₉H₇N₂O₂]⁺ (5-Nitroquinolinium cation) |

| 145 | [C₉H₇NO]⁺ (Loss of NO) |

This detailed spectroscopic analysis provides a foundational understanding of the chemical structure and electronic properties of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In this method, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase, leading to the formation of a molecular ion (M+) and a series of fragment ions. This fragmentation is highly reproducible and serves as a molecular "fingerprint."

For 5-nitroquinoline (the parent compound of the nitrate salt), the EI-MS spectrum is well-documented. The molecular ion peak [M]+• is observed at a mass-to-charge ratio (m/z) of 174, corresponding to its molecular weight. nist.gov The fragmentation pattern is characteristic of a nitroaromatic quinoline structure. Key fragmentation pathways include the loss of the nitro group (-NO2, 46 Da) and the subsequent loss of carbon monoxide (-CO, 28 Da).

The National Institute of Standards and Technology (NIST) provides reference mass spectra for 5-nitroquinoline, which highlight the most abundant ions. nist.gov The base peak, which is the most intense peak in the spectrum, is often not the molecular ion, indicating its relative instability under EI conditions.

Table 1: Key EI-MS Data for 5-Nitroquinoline

| Feature | Observation | Reference |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₂ | nist.gov |

| Molecular Weight | 174.16 g/mol | nih.gov |

| Molecular Ion (m/z) | 174 | nih.govgoogle.com |

| Major Fragment Ions (m/z) | 128, 101 | nih.gov |

Data sourced from the PubChem and NIST databases.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with extremely high accuracy (typically within 5 ppm). spectrumchemical.com This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. researchgate.net

When analyzing 5-nitroquinoline, HRMS can confirm its elemental formula, C₉H₆N₂O₂. The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with sufficient resolution to exclude other possible elemental formulas. researchgate.net This capability is crucial for the definitive identification of unknown compounds in complex mixtures.

The high mass accuracy provided by HRMS is indispensable for differentiating between isomers or compounds with very similar molecular weights, providing a higher level of confidence in identification than standard-resolution mass spectrometry.

Table 2: High-Resolution Mass Data for 5-Nitroquinoline

| Parameter | Value | Reference |

|---|---|---|

| Elemental Formula | C₉H₆N₂O₂ | nih.gov |

| Theoretical Exact Mass | 174.042927438 Da | nih.gov |

| Typical Mass Accuracy | < 5 ppm | spectrumchemical.com |

Data sourced from the PubChem database.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for the analysis of volatile and thermally stable compounds like 5-nitroquinoline. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer detects and identifies the separated components based on their mass spectra.

In the analysis of a sample containing 5-nitroquinoline, the compound would first travel through a GC column (e.g., a DB-5MS capillary column), eluting at a specific retention time. This retention time is a characteristic property under defined experimental conditions. Post-separation, the molecule enters the MS detector, which is typically operated in EI mode, generating the characteristic mass spectrum described in section 3.3.1. The combination of retention time and mass spectrum provides a very high degree of certainty for the identification of 5-nitroquinoline. nist.gov

This method is particularly useful for separating 5-nitroquinoline from its isomers, such as 8-nitroquinoline (B147351), which can be challenging to distinguish by mass spectrometry alone.

Table 3: Typical GC-MS Parameters for Quinoline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | DB-5MS capillary column (30 m x 0.25 mm x 0.5 µm) | |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Kovats Retention Index | 1594.1 (Semi-standard non-polar) | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suited for analyzing polar, thermally labile, and non-volatile molecules in solution. It generates ions by applying a high voltage to a liquid passing through a capillary, creating an aerosol of charged droplets. This method typically produces protonated molecules [M+H]⁺ or other adduct ions, with minimal fragmentation.

For the analysis of this compound, ESI-MS would be an effective method. In the positive ion mode, 5-nitroquinoline is expected to be detected as the protonated molecule [C₉H₆N₂O₂ + H]⁺. In the negative ion mode, the nitrate counter-ion (NO₃⁻) would be readily detected at m/z 62. The technique can also lead to the formation of adduct ions with components of the solvent or additives, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. This LC-ESI-MS setup allows for the separation of analytes prior to ionization and detection, providing robust and sensitive analysis. The minimal fragmentation in ESI helps to clearly establish the molecular weight of the intact salt components.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of 5-nitroquinoline in ethanol (B145695) shows distinct absorption maxima (λmax). These peaks correspond to π→π* and n→π* electronic transitions within the quinoline ring system, which are influenced by the presence of the electron-withdrawing nitro group. google.com The absorption spectrum serves as a useful tool for quantitative analysis and for confirming the presence of the nitroquinoline chromophore. google.com The specific wavelengths and intensities of absorption are sensitive to the solvent used, a phenomenon known as solvatochromism.

Table 4: UV-Vis Absorption Maxima for 5-Nitroquinoline

| Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|

| Ethanol | 219 | 4.55 | google.com |

Crystallographic and Supramolecular Structural Elucidation

Polymorphism and Solid-State Structural Variability

Further research, including the synthesis and crystallographic analysis of 5-nitroquinoline (B147367) nitrate (B79036), would be required to generate the data necessary to populate these sections.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unimib.itnih.gov It is widely employed due to its favorable balance between computational cost and accuracy. arxiv.org DFT calculations have been successfully applied to study various quinoline (B57606) derivatives, providing detailed information about their geometric, vibrational, and electronic properties. researchgate.netresearchgate.netnih.gov The B3LYP functional is a hybrid functional commonly used in DFT calculations for organic molecules as it has been shown to provide accurate results for a wide range of compounds. unimib.itnih.gov

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. arxiv.org For quinoline derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are used to calculate the optimized molecular structure. nih.govresearchgate.net This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. The optimized geometry represents the most stable conformation of the molecule in the gaseous phase and serves as the foundation for subsequent calculations of other properties. researchgate.net

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.govmdpi.com By performing DFT calculations, the normal modes of vibration and their corresponding frequencies can be predicted. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of functional groups. researchgate.net This detailed assignment helps in the unequivocal characterization of the molecule's vibrational spectrum. researchgate.netarxiv.org

The electronic properties of a molecule are key to understanding its reactivity and behavior. DFT provides several tools for this analysis:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These orbitals are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. mdpi.comchalcogen.ro Analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. chalcogen.ro It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other charged or polar species. mdpi.comdergipark.org.tr

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netdergipark.org.tr It examines charge delocalization, hyperconjugative interactions, and charge transfer between orbitals. nih.govnih.gov This analysis helps to understand the stability of the molecule arising from these electronic interactions. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.govmdpi.com |

| MEP | Visualizes charge distribution, predicting sites for intermolecular interactions. chalcogen.rodergipark.org.tr |

| NBO | Analyzes intramolecular charge transfer, bonding, and hyperconjugative interactions. nih.govdergipark.org.tr |

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. rsc.org DFT calculations are a powerful tool for predicting the NLO response of molecules. Key NLO properties, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), can be computed. dergipark.org.trnih.gov A large hyperpolarizability value indicates a strong NLO response. researchgate.net This property is often associated with molecules that have significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.govnih.gov Theoretical calculations can guide the design of new materials with enhanced NLO properties. nih.gov

DFT calculations can be used to determine various thermochemical properties of molecules at different temperatures. researchgate.net These properties include enthalpy, entropy, and Gibbs free energy. By calculating these values, it is possible to predict the thermodynamic stability of a molecule and understand how its stability changes with temperature. researchgate.net For instance, an increase in enthalpy and entropy values with rising temperature can indicate changes in the molecule's thermodynamic structure. researchgate.net

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Properties

The properties of a charged species like 5-Nitroquinoline (B147367) nitrate (B79036) are significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solution environment.

Studies on analogous nitrate complexes have shown that the medium has a strong impact on both the stability and structure of the compound. mdpi.com For 5-Nitroquinoline nitrate, the effects of different solvents can be summarized as follows:

Polar Solvents (e.g., Water, Dimethylformamide): In polar solvents, the ionic nature of the salt is stabilized. The solvent molecules would effectively solvate the 5-nitroquinolinium cation and the nitrate anion, influencing the electronic distribution within the cation. This can lead to changes in spectroscopic properties, such as shifts in UV-visible absorption maxima. The use of wet dimethylformamide has been noted as particularly effective in selectively separating 5-nitroquinoline salts, highlighting the strong influence of the solvent system. google.com

Nonpolar Solvents (e.g., Cyclohexane): In nonpolar solvents, the ionic pair would be less stabilized. Computational studies on similar nitrate salts have predicted that in nonpolar environments, the interaction between the cation and anion becomes more akin to a hydrogen-bonded complex rather than a distinct ionic pair. mdpi.com

The choice of solvent can thus alter the charge distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) of the 5-nitroquinolinium cation, which in turn affects its reactivity.

Quantum Chemical Parameters and Reactivity Indices

Quantum chemical calculations, particularly those using DFT, are essential for determining the electronic structure and predicting the reactivity of molecules. mdpi.com For the 5-nitroquinolinium cation, these parameters provide a quantitative measure of its chemical behavior. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.govrasayanjournal.co.in

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity.

Global Reactivity Descriptors: These indices are calculated from the HOMO and LUMO energies and provide a more detailed picture of reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

Computational studies on various quinoline derivatives have successfully used DFT methods, such as B3LYP with a 6-31G basis set, to calculate these parameters and rationalize their reactivity. rsc.orgresearchgate.net

Below is an interactive table presenting illustrative quantum chemical parameters for the 5-nitroquinolinium cation, as would be calculated using DFT.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -8.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -4.25 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE | 4.25 | Indicator of chemical stability and reactivity. |

| Ionization Potential | I | 8.50 | Energy needed to remove an electron. |

| Electron Affinity | A | 4.25 | Energy released upon gaining an electron. |

| Electronegativity | χ | 6.375 | Ability to attract electrons. |

| Chemical Hardness | η | 2.125 | Resistance to change in electron configuration. |

| Chemical Softness | S | 0.471 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | 9.56 | Propensity to accept electrons. |

Chemical Reactivity and Transformation Pathways

Electrophilic Substitution Reactions on Quinoline (B57606) Scaffolds

The quinoline ring system generally undergoes electrophilic substitution under vigorous conditions, with the reaction site being determined by the relative electron densities of the rings. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. uop.edu.pkuomustansiriyah.edu.iq

The nitration of quinoline itself serves as the primary example of electrophilic substitution leading to the formation of 5-nitroquinoline (B147367). When quinoline is treated with fuming nitric acid in the presence of concentrated or fuming sulfuric acid, a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351) is produced. uop.edu.pkuomustansiriyah.edu.iqchemicalbook.comchemicalbook.com Similarly, sulfonation of quinoline with fuming sulfuric acid at high temperatures yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pkuomustansiriyah.edu.iq The presence of the nitro group at the 5-position in 5-nitroquinoline deactivates the benzene ring, making further electrophilic substitution significantly more difficult.

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pkuomustansiriyah.edu.iq |

| Sulfonation | Fuming H₂SO₄ at 220°C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid | uop.edu.pk |

Nucleophilic Substitution and Addition Reactions (e.g., Vicarious Nucleophilic Substitution of Hydrogen)

The presence of the electron-withdrawing nitro group on the quinoline scaffold significantly activates the molecule for nucleophilic attack. mdpi.comnih.gov This enables reactions that are not typical for the parent quinoline, most notably the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org VNS is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org

In nitroquinolines, the VNS reaction allows for the introduction of carbon or heteroatom substituents at positions ortho or para to the nitro group. mdpi.comkuleuven.be For 5-nitroquinoline, this substitution occurs predominantly at the C-6 position. iust.ac.ir The mechanism involves the initial addition of a carbanion, which contains a leaving group on the nucleophilic carbon, to the aromatic ring to form a negatively charged intermediate known as a σ-adduct or Meisenheimer complex. nih.govorganic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. organic-chemistry.orgnih.gov

Studies have demonstrated the amination of 5-nitroquinoline via VNS using nucleophiles like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) or 9H-carbazole, which regioselectively yield the corresponding 6-amino derivatives. mdpi.comresearchgate.net In some cases, the VNS reaction can compete with standard SNAr (Substitution Nucleophilic Aromatic) reactions if a conventional leaving group, such as a halogen, is also present on the ring. nih.gov However, VNS is often much faster than the substitution of a halogen located in an equally activated position. kuleuven.be

| Substrate | Nucleophile | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 5-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide (TMHI) | ortho (C-6) | 6-Amino-5-nitroquinoline | researchgate.net |

| 5-Nitroquinoline | Chloromethyl phenyl sulfone | ortho (C-6) | 6-(Phenylsulfonylmethyl)-5-nitroquinoline | kuleuven.beiust.ac.ir |

| Nitroquinolines | 9H-Carbazole | ortho and/or para | Carbazolyl-nitroquinolines | mdpi.comnih.gov |

Redox Chemistry and Transformation Mechanisms

The reduction of the nitro group is a fundamental transformation of 5-nitroquinoline, providing a key pathway to 5-aminoquinoline (B19350) and its derivatives. This reaction is crucial for the synthesis of various biologically active compounds. mdpi.comresearchgate.net A variety of reducing agents and conditions can be employed to achieve this transformation with high efficiency.

Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303). chemicalbook.comgoogle.com This method has been reported to produce 5-aminoquinoline in high yields (e.g., 91%). chemicalbook.com Another effective system involves using copper(II) oxide (CuO) as a reusable solid reagent with hydrazine monohydrate as the hydrogen donor, which can achieve 100% conversion and selectivity to 5-aminoquinoline in a very short reaction time under mild conditions. acs.org The nitro groups of various nitroquinoline derivatives can also be readily reduced to the corresponding aminoquinolines using stannous chloride (SnCl₂) under mild conditions, a method that tolerates a range of other functional groups. mdpi.com

| Reducing System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate / Pd/C | 95% Ethanol (B145695) | Reflux | 5-Aminoquinoline | 91.11% | chemicalbook.com |

| Hydrazine monohydrate / CuO | - | Mild | 5-Aminoquinoline | 100% Conversion | acs.org |

| Stannous chloride (SnCl₂) | - | Mild | Aminoquinolines | Up to 86% | mdpi.com |

The oxidation of the quinoline ring system can lead to several different products, depending on the oxidizing agent and reaction conditions. The benzene ring is generally more susceptible to oxidative cleavage than the pyridine ring. biosynce.com

Strong oxidation of quinoline with reagents like potassium permanganate (B83412) typically results in the cleavage of the benzene ring to afford quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.orggoogle.com Oxidation can also occur at the nitrogen atom of the pyridine ring using agents like hydrogen peroxide or peracids to form quinoline N-oxide. biosynce.com The presence of the deactivating nitro group at the 5-position would likely influence the outcome of oxidation reactions, potentially making the benzene ring more resistant to cleavage. In some contexts, quinoline derivatives can participate in catalytic oxidation processes, for instance, in the oxidation of catechol to o-quinone when complexed with copper salts. mdpi.com Enzymatic oxidation represents a green and efficient strategy for the site-selective preparation of hydroxylated quinoline derivatives. rsc.org

Derivatization and Functionalization Strategies

Direct amination of the nitroquinoline core is a powerful strategy for introducing nitrogen-containing functional groups. As discussed previously (Section 6.2), the Vicarious Nucleophilic Substitution of hydrogen is a primary method for this transformation. mdpi.comnih.gov This reaction allows for the regioselective introduction of an amino group ortho to the nitro group. For instance, treating 5-nitroquinoline with 1,1,1-trimethylhydrazinium iodide (TMHI) in the presence of a strong base like potassium tert-butoxide results in the formation of 6-amino-5-nitroquinoline with high yield. researchgate.net

This direct amination should be distinguished from the synthesis of aminoquinolines via the reduction of the nitro group (Section 6.3.1). While reduction changes the existing nitro functionality into an amino group, VNS introduces a new amino substituent onto the carbon skeleton of the ring. Both pathways are synthetically valuable for accessing the aminoquinoline scaffold, which is a key component in many pharmacologically active molecules. mdpi.comnih.govresearchgate.net

Construction of Complex Heterocyclic Systems

5-Nitroquinoline serves as a versatile building block in the synthesis of intricate heterocyclic frameworks. Its electron-deficient nature, a consequence of the nitro group's electron-withdrawing properties, facilitates various chemical transformations, including cycloaddition and cyclization reactions, leading to the formation of novel fused heterocyclic systems.

One notable application of 5-nitroquinoline is in photocatalyzed dearomative [3+2] cycloaddition reactions. This method allows for the direct conversion of the aromatic quinoline core into a three-dimensional structure. Specifically, the reaction of 5-nitroquinoline with a non-stabilized azomethine ylide, generated from the photocatalytic activation of N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine, yields a complex pyrrolidine-fused quinoline derivative. This transformation is typically carried out under visible light irradiation in the presence of a suitable photocatalyst.

Another significant pathway for the construction of complex heterocycles from 5-nitroquinoline derivatives is the synthesis of pyrazolo[4,3-c]quinolines. While direct use of 5-nitroquinoline nitrate (B79036) is not explicitly detailed, the synthetic routes to these compounds often commence with precursors logically derived from 5-nitroquinoline. A common strategy involves the multi-step synthesis starting from 2,4-dichloroquinoline-3-carbonitrile. This precursor can be reacted with hydrazine derivatives to form an intermediate, 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline tandfonline.com. This intermediate then serves as a key building block for further elaboration into a variety of substituted pyrazolo[4,3-c]quinoline derivatives through nucleophilic substitution reactions with different amines tandfonline.comnih.gov.

The following tables summarize the research findings on the construction of complex heterocyclic systems utilizing 5-nitroquinoline and its derivatives.

Table 1: Photocatalyzed [3+2] Cycloaddition of 5-Nitroquinoline

| Reactant 1 | Reactant 2 Precursor | Product | Catalyst | Solvent | Reaction Conditions | Yield (%) |

| 5-Nitroquinoline | N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine | Pyrrolidine-fused quinoline derivative | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Acetonitrile | Visible light irradiation | Not specified |

Table 2: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

| Starting Material | Reagents | Intermediate/Product | Reaction Conditions | Yield (%) | Reference |

| 2,4-Dichloroquinoline-3-carbonitrile | Cyanoacetic acid hydrazide, Triethylamine | 3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | Reflux in Methanol (B129727) | Not specified | tandfonline.com |

| 3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | Substituted anilines | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives | Not specified | Up to 71% for specific derivatives | nih.gov |

| 3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | Cyclic secondary amines (pyrrolidine, piperidine, morpholine) | 4-Amino-pyrazolo[4,3-c]quinolines | Reflux in Dimethylformamide | Not specified | tandfonline.com |

These examples underscore the utility of 5-nitroquinoline and its derivatives as precursors for generating molecular complexity in heterocyclic chemistry. The electron-withdrawing nitro group plays a crucial role in activating the quinoline system for these synthetic transformations.

Coordination Chemistry and Metal Complexation Studies

Formation of Metal-5-Nitroquinoline Nitrate (B79036) Complexes

The stoichiometry of the resulting complexes, often in 1:1 or 1:2 metal-to-ligand ratios, can be influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions. For instance, the reaction of silver(I) salts with quinoline (B57606) derivatives often leads to the formation of [Ag(L)2]X complexes, where L is the quinoline ligand and X is the counter-ion.

In some cases, derivatives of 5-nitroquinoline (B147367), such as 5-nitro-8-hydroxyquinoline, are used to enhance solubility and introduce additional coordination sites. The incorporation of functional groups like a proline moiety can increase aqueous solubility and alter the complex formation equilibria. Studies have shown that such modified ligands can form mono-, bis-, and even tris-complexes with various metal ions, including Fe(II), Fe(III), Cu(II), and Zn(II), with versatile coordination modes. mdpi.comnih.gov

Structural Characterization of Metal Coordination Compounds

The structural elucidation of metal-5-nitroquinoline nitrate complexes is crucial for understanding their chemical behavior. X-ray crystallography is a primary tool for determining the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice.

Silver(I) complexes with 5-nitroquinoline have been a subject of particular interest. In the complex [Ag(5NO2Qu)2]BF4, the silver(I) ion is coordinated to two 5-nitroquinoline (5NO2Qu) ligands through the nitrogen atoms of the quinoline rings. rsc.org The coordination geometry around the Ag(I) ion is described as bent, with a N–Ag–N bond angle of 171.42(8)°. rsc.org The Ag–N bond lengths are equidistant at 2.146(2) Å. rsc.org While the tetrafluoroborate (B81430) anion (BF4-) does not directly coordinate to the silver ion, it plays a role in the supramolecular structure through C–H⋯F and C–H⋯O interactions. rsc.org

A comparison with the structurally related [Ag(5NO2Qu)2]X complexes (where X = NO3 or ClO4) indicates similar coordination geometries. rsc.org In these structures, the Ag(I) center typically adopts a linear or nearly linear coordination. The nitrate ion in [Ag(5NO2Qu)2]NO3 can have outer sphere interactions with the silver center.

| Complex | Crystal System | Space Group | Ag-N Bond Length (Å) | N-Ag-N Bond Angle (°) | Coordination Geometry |

|---|---|---|---|---|---|

| [Ag(5NO2Qu)2]BF4 | Monoclinic | C2/c | 2.146(2) | 171.42(8) | Bent |

| [Ag(5-nitroquinoline)2]NO3 | Data not available | Data not available | 2.142(2) | Data not available | Data not available |

Zinc(II) forms a variety of coordination complexes with nitrogen-containing ligands. While specific structural data for zinc(II)-5-nitroquinoline nitrate complexes is not extensively detailed in the provided context, general principles of zinc(II) coordination chemistry suggest the formation of tetrahedral or octahedral geometries. For instance, a mononuclear zinc(II) complex with a benzimidazole-based derivative exhibits a slightly distorted tetrahedral geometry, coordinating to two nitrogen atoms from the ligand and two chloride ions. mdpi.com In complexes with 8-hydroxyquinoline (B1678124) derivatives, Zn(II) can form complexes where the ligand acts as a bidentate chelator through the nitrogen and deprotonated hydroxyl oxygen atoms. nih.govnih.gov The study of a 5-nitro-8-hydroxyquinoline-proline hybrid ligand showed complex formation with Zn(II), which was investigated using 1H NMR spectroscopy. mdpi.comnih.gov

Lanthanide ions form complexes with 5-nitroisoquinoline-2-oxide, a related compound, with the general formula Ln(NIQNO)3(NO3)3, where Ln represents lanthanide elements from La to Yb and Y. ias.ac.in In these complexes, the nitrate groups are coordinated to the lanthanide ion. ias.ac.in The coordination of the ligand occurs through the oxygen atom of the N-O group. ias.ac.in A probable coordination number of eight has been assigned to these complexes based on electronic spectral data. ias.ac.in Another study on lanthanide complexes with 8-hydroxy-5-nitroquinoline reports the formation of water-soluble 4:1 ligand-to-metal complexes. researchgate.net Computational studies on lanthanide nitrate complexes with other ligands have shown that the coordination number can vary, for example, being 11 for La(III) and Nd(III) and decreasing to 10 for Eu(III) due to lanthanide contraction. osti.gov

Complexes of other transition metals with derivatives of 5-nitroquinoline have also been synthesized and characterized. For example, new Mn(II), Ni(II), Co(II), and Cu(II) complexes of an azo dye ligand based on 5-nitro-8-hydroxyquinoline have been reported. researchgate.net In these complexes, the ligand acts as a monobasic bidentate ligand, coordinating through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring. researchgate.net With the exception of the mononuclear Mn(II) complex, these complexes have a 2:1 ligand-to-metal ratio and exhibit an octahedral structure. researchgate.net The study of a 5-nitro-8-hydroxyquinoline-proline hybrid ligand revealed the formation of mono- and bis-complexes with Cu(II) and tris-complexes with Fe(II) and Fe(III). nih.gov

Spectroscopic and Computational Analysis of Coordination Modes

Spectroscopic techniques are invaluable for probing the coordination environment of metal ions in 5-nitroquinoline nitrate complexes. Infrared (IR) spectroscopy can provide evidence for the coordination of the nitrate group and the quinoline ligand. For instance, in lanthanide nitrate complexes with 5-nitroisoquinoline-2-oxide, IR data confirms the coordinated nature of the nitrate groups. ias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is used to study the changes in the electronic environment of the ligand upon complexation. In diamagnetic complexes, such as those of La3+ and Y3+ with 5-nitroisoquinoline-2-oxide, downfield shifts of all proton signals in the 1H NMR spectrum confirm the coordination of the N-oxide moiety to the lanthanide ion. ias.ac.in This deshielding effect is a consequence of the drainage of electron density towards the metal ion. ias.ac.in

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex. The shapes of the visible electronic spectra of Nd3+ and Ho3+ complexes with 5-nitroisoquinoline-2-oxide have been used to infer the coordination number around the metal ion. ias.ac.in

Computational methods, such as Density Functional Theory (DFT), are increasingly employed to complement experimental data. These calculations can provide insights into the geometric and electronic structures of the complexes, as well as predict spectroscopic properties. For example, DFT calculations have been used to support the proposed geometries of Zn(II), Cu(II), and Ni(II) complexes with an aminoquinoline derivative. nih.govnih.gov

| Metal Ion | Ligand | Technique | Key Finding |

|---|---|---|---|

| Lanthanides (La-Yb, Y) | 5-Nitroisoquinoline-2-oxide | IR, 1H NMR, UV-Vis | Coordinated nitrate groups; coordination via N-O oxygen; coordination number of 8 suggested. ias.ac.in |

| Zn(II) | 5-Nitro-8-hydroxyquinoline-proline hybrid | 1H NMR | Investigated complex formation. mdpi.comnih.gov |

| Cu(II) | 5-Nitro-8-hydroxyquinoline-proline hybrid | EPR | Studied complex formation. mdpi.comnih.gov |

| Zn(II), Cu(II), Ni(II) | Aminoquinoline derivative | DFT | Supported proposed geometries. nih.govnih.gov |

Advanced Analytical Methodologies for Detection and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 5-Nitroquinoline (B147367) nitrate (B79036), distinguishing it from isomers and impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research has established HPLC methods for the analysis of nitroaromatic compounds, including isomers of nitroquinoline. For instance, the separation of 5-nitroquinoline from 8-nitroquinoline (B147351) has been successfully achieved using HPLC. In one such method, a clear distinction between the two isomers was observed with retention times of 12.8 minutes for 5-nitroquinoline and 9.0 minutes for 8-nitroquinoline, demonstrating the method's efficacy in purity assessment google.com.

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. C18 columns are frequently used as the stationary phase for nitroaromatic compounds nih.gov. The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water epa.govukim.edu.mkjfda-online.com. UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance for enhanced sensitivity nih.gov.

The following interactive table summarizes typical chromatographic conditions used for the analysis of nitroquinolines and related compounds.

| Parameter | Condition | Reference |

| Analyte | 5-Nitroquinoline | google.com |

| Retention Time (rt) | 12.8 min | google.com |

| Isomer Analyte | 8-Nitroquinoline | google.com |

| Isomer Retention Time | 9.0 min | google.com |

| Stationary Phase | C18 reversed-phase | nih.gov |

| Mobile Phase | Isopropyl alcohol-water mixture | nih.gov |

| Detection | Diode Array Detector (DAD) at 222 nm for TNT and Tetryl (as examples for nitroaromatics) | nih.gov |

The quantitative analysis of 5-Nitroquinoline nitrate by HPLC relies on the principle that the peak area or height is directly proportional to the concentration of the analyte. Calibration curves are constructed by analyzing a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of this compound in unknown samples. The limit of detection (LOD) and limit of quantification (LOQ) are important performance characteristics of the method, indicating the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related nitroaromatic explosives, LODs have been reported in the range of 0.09–1.32 mg/L and LOQs in the range of 0.31–4.42 mg/L nih.gov.

Electrochemical Sensing and Voltammetric Analysis

Electrochemical methods, particularly voltammetric techniques, offer a sensitive and selective approach for the determination of 5-Nitroquinoline. The electrochemical behavior of 5-Nitroquinoline is primarily governed by the reduction of the nitro group (-NO2).

Cyclic voltammetry (CV) has been employed to investigate the electrochemical reduction of 5-Nitroquinoline at a carbon film electrode. The process is irreversible and involves a four-electron reduction of the nitro group to a hydroxylamino group. A second cathodic peak may also be observed, corresponding to the two-electron reduction of the quinoline (B57606) ring to dihydroquinoline. The electrochemical behavior is pH-dependent, with well-developed irreversible voltammetric waves or peaks observed across a wide pH range (2-12).

Differential pulse voltammetry (DPV) is a highly sensitive voltammetric technique that has been successfully applied for the quantitative determination of 5-Nitroquinoline. The method has demonstrated low limits of quantification (LOQ), making it suitable for trace analysis. In deionized water, an LOQ of 0.4 µmol dm-3 has been achieved using DPV. The applicability of this method has been verified in model samples of drinking and river water, with an LOQ of 0.2 µmol dm-3 in drinking water samples.

The table below summarizes the key findings from the voltammetric analysis of 5-Nitroquinoline.

| Technique | Parameter | Finding |

| Cyclic Voltammetry (CV) | Reduction Mechanism | Four-electron reduction of the nitro group to a hydroxylamino group. |

| Two-electron reduction of the quinoline ring to dihydroquinoline. | ||

| Differential Pulse Voltammetry (DPV) | Limit of Quantification (LOQ) in Deionized Water | 0.4 µmol dm-3 |

| Limit of Quantification (LOQ) in Drinking Water | 0.2 µmol dm-3 |

These voltammetric methods provide a rapid and cost-effective alternative for the determination of 5-Nitroquinoline, with the carbon film electrode serving as a viable sensor.

Spectrophotometric Titrations for Solution-Phase Interactions

Spectrophotometric titrations are a valuable analytical tool for investigating solution-phase interactions, such as ion-pairing and complex formation, involving this compound. This technique relies on monitoring changes in the UV-visible absorption spectrum of a solution as a titrant is incrementally added.

Research on the nitrate salts of related quinoline derivatives has utilized UV-visible spectroscopic titrations to determine binding constants and study the formation of ion-pairs in solution researchgate.net. These studies have shown that nitrate ions can interact with the aromatic systems of the cations researchgate.net. In the case of this compound, spectrophotometric titration can be employed to quantify the extent of ion-pair formation in different solvents.

The process involves recording the absorbance of a solution of this compound at a specific wavelength while varying the concentration of a non-absorbing counter-ion or by changing the solvent polarity. The resulting data can be used to calculate the association constant (Ka) for the ion-pair formation.

The general principle of spectrophotometric titration is illustrated in the data table below, showing hypothetical changes in absorbance during a titration experiment.

| Titrant Volume (mL) | Absorbance at λmax |

| 0.0 | 0.500 |

| 0.5 | 0.450 |

| 1.0 | 0.400 |

| 1.5 | 0.350 |

| 2.0 (Equivalence Point) | 0.300 |

| 2.5 | 0.300 |

| 3.0 | 0.300 |

By analyzing the titration curve (a plot of absorbance versus the volume of titrant added), the stoichiometry of the interaction and the equilibrium constant can be determined. This information is crucial for understanding the behavior of this compound in solution, which has implications for its reactivity and bioavailability.

Applications in Advanced Materials Science

Role as Synthetic Intermediates for Material Precursors

5-Nitroquinoline (B147367) and its salts, including the nitrate (B79036), are recognized as valuable intermediates in organic synthesis. The presence of the nitro group and the quinoline (B57606) core allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

Historically, the formation of 5-nitroquinoline nitrate has been utilized as a method for the separation and purification of 5-nitroquinoline from isomer mixtures that result from the nitration of quinoline google.com. This process underscores the stability and accessibility of the nitrate salt, which can then be converted to the free base, 5-nitroquinoline, for subsequent synthetic applications google.com. 5-nitroquinoline itself is a precursor in the synthesis of various organic compounds, including derivatives of 10,11-cyclopropyldibenzosuberane google.com.

While direct applications of this compound as a precursor in the synthesis of functional polymers or other advanced materials are not extensively documented in publicly available literature, its role as a key intermediate is crucial. The conversion of 5-nitroquinoline into aminoquinolines, for example, opens pathways to a wide range of functional materials, including polyamides and other polymers with specific electronic or physical properties. The nitrate salt serves as a stable and purifiable form of the 5-nitroquinoline moiety, facilitating its use in these multi-step synthetic processes.

Table 1: Physical and Chemical Properties of 5-Nitroquinoline

| Property | Value |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| Melting Point | 71-73 °C |

| Appearance | White to light yellow crystal powder |

| Solubility | Slightly soluble in water |

This data is for 5-nitroquinoline, the free base of this compound.

Development of Optoelectronic Materials (e.g., Organic Light Emitting Diodes)

Quinoline and its derivatives have been extensively investigated for their applications in optoelectronic materials, particularly in the development of Organic Light Emitting Diodes (OLEDs). This is due to their excellent thermal stability, electron-transporting capabilities, and luminescent properties. For instance, tris(8-hydroxyquinoline)aluminum (Alq3) is a well-known electron transport and emissive material in OLEDs.

Research into nitro-substituted quinoline derivatives has also shown promise. For example, metal complexes of 5-nitro-8-hydroxyquinoline have been synthesized and their luminescent properties studied mdpi.comnih.gov. These studies indicate that the introduction of a nitro group can influence the electronic and photophysical properties of the quinoline core, potentially leading to new materials for optoelectronic applications.

However, a direct link between this compound and the development of optoelectronic materials, including OLEDs, is not well-established in the current scientific literature. While the foundational quinoline structure is relevant to this field, specific research detailing the use of this compound as a precursor for or a component in optoelectronic devices is limited. Further investigation into the synthesis and characterization of metal complexes or organic derivatives of 5-nitroquinoline could reveal potential applications in this area.

Energetic Materials Research Perspectives

Nitroaromatic compounds are a cornerstone of energetic materials research due to the energetic properties imparted by the nitro group. The thermal decomposition of these compounds can lead to the rapid release of energy, a key characteristic of explosives and propellants.

Currently, there is a lack of publicly available research specifically detailing the energetic properties of this compound. To be considered a viable energetic material, a compound must undergo rigorous testing to determine its thermal stability, sensitivity to stimuli (impact, friction, and electrostatic discharge), detonation velocity, and detonation pressure. Such data for this compound is not found in the reviewed literature.

Computational studies are often employed to predict the energetic properties of novel compounds nih.govmdpi.comias.ac.innih.gov. These studies can estimate parameters such as heat of formation, density, and detonation performance, providing a theoretical basis for further experimental investigation. However, no such computational studies specifically focused on this compound have been identified. Therefore, its potential as an energetic material remains a subject for future research.

Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds. The structure of 5-nitroquinoline, with its aromatic system, nitro group, and nitrogen-containing heterocycle, makes it a candidate for forming intricate supramolecular assemblies.

A notable example of the involvement of 5-nitroquinoline in supramolecular chemistry is the formation of a silver(I) complex, [Ag(5-nitroquinoline)₂]NO₃. In this complex, two 5-nitroquinoline ligands coordinate to a central silver ion through their heterocyclic nitrogen atoms researchgate.net. The nitrate ion acts as a counter-ion, balancing the charge of the complex. The study of such complexes provides insight into the coordination chemistry of 5-nitroquinoline and its ability to form well-defined supramolecular architectures. The bond lengths between the silver ion and the nitrogen atoms of the quinoline ligands have been determined from the crystal structure, providing valuable data for understanding the stability and geometry of these complexes researchgate.net.

Conclusion and Outlook for Future Research

Summary of Current Research Landscape

Current research involving 5-nitroquinoline (B147367) is predominantly centered on its role as a versatile intermediate in organic and medicinal chemistry. chemimpex.com The quinoline (B57606) scaffold is a privileged structure in drug discovery, and numerous derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. arabjchem.orgfuturemarketinsights.com

The primary application of 5-nitroquinoline nitrate (B79036) arises during the synthesis and purification of 5-nitroquinoline. The nitration of quinoline typically yields a mixture of positional isomers, including 5-nitroquinoline and 8-nitroquinoline (B147351). Historical and patented methods have demonstrated that the 5-nitroquinoline isomer can be selectively separated from this mixture by forming its nitrate salt, which precipitates from a dilute nitric acid solution. google.com This highlights the nitrate salt's critical, albeit transient, role in obtaining the pure 5-nitroquinoline isomer necessary for subsequent synthetic applications.